

Application Note: IFN- γ ELISpot Protocol for OVA Peptide (257-264) TFA

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: OVA Peptide(257-264) TFA

Cat. No.: B15602575

[Get Quote](#)

This document provides a detailed protocol for the Enzyme-Linked Immunospot (ELISpot) assay to detect and quantify cells secreting Interferon-gamma (IFN- γ) in response to stimulation with the OVA (257-264) peptide, also known as SIINFEKL. This protocol is intended for researchers, scientists, and drug development professionals working with murine models to assess antigen-specific T-cell responses.

Introduction

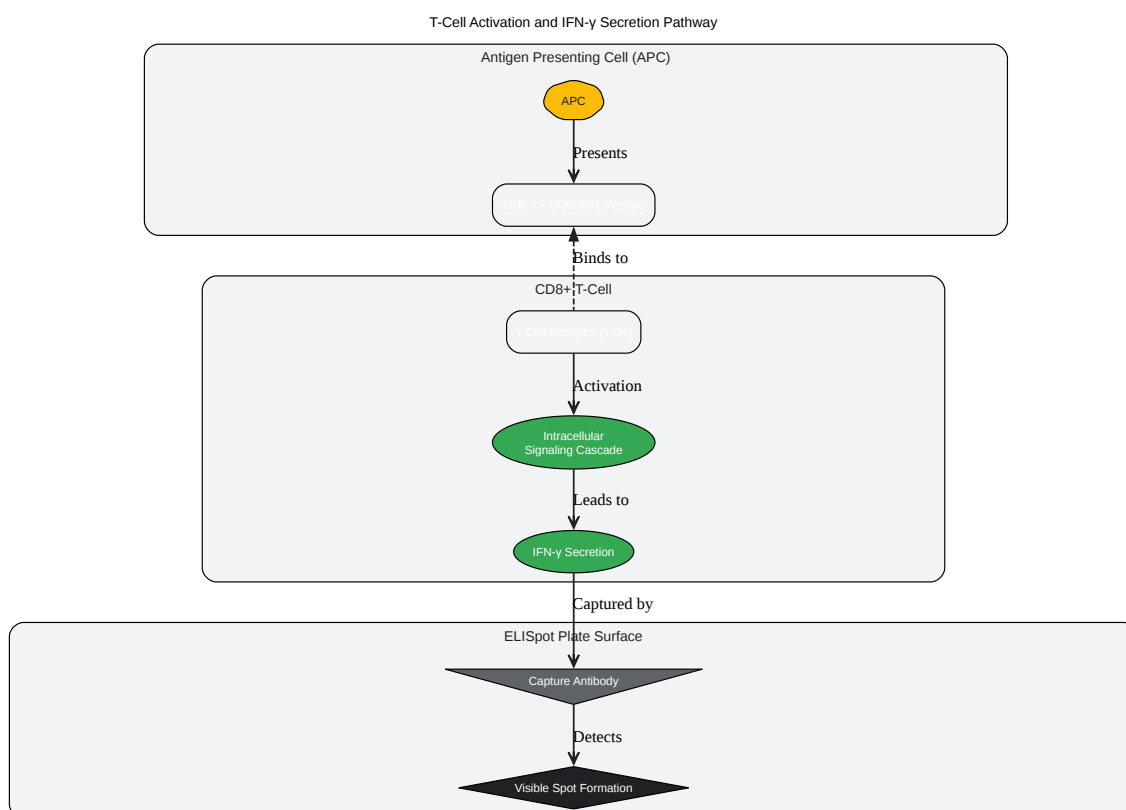
The ELISpot assay is a highly sensitive immunoassay used to quantify the frequency of cytokine-secreting cells at the single-cell level.^{[1][2]} It is a cornerstone for monitoring T-cell immunity in vaccine development and immunotherapy. IFN- γ is a critical cytokine indicative of a Type 1 cell-mediated immune response, primarily produced by CD8⁺ cytotoxic T lymphocytes (CTLs) and Th1 CD4⁺ T-cells upon antigen recognition.^{[2][3][4]}

The peptide OVA (257-264), with the amino acid sequence SIINFEKL, is an immunodominant epitope of chicken ovalbumin.^{[5][6]} When presented by the Major Histocompatibility Complex (MHC) class I molecule H-2Kb in C57BL/6 mice, it potently stimulates a specific CD8⁺ T-cell response.^{[7][8]} This makes the SIINFEKL peptide an invaluable tool for studying antigen-specific CTL activation, memory, and effector function.^[5] This protocol outlines the procedure for stimulating murine splenocytes with OVA (257-264) TFA and measuring the subsequent IFN- γ response using the ELISpot assay.

Principle of the Assay & Signaling Pathway

The IFN- γ ELISpot assay is a type of sandwich immunoassay. The process begins with the coating of a microplate membrane with a high-affinity capture antibody specific for IFN- γ . When splenocytes are cultured in these wells with the OVA (257-264) peptide, antigen-presenting cells (APCs) present the peptide via MHC class I molecules to specific CD8 $^{+}$ T-cells. This recognition triggers T-cell activation and the secretion of IFN- γ .

The secreted cytokine is immediately captured by the immobilized antibody on the membrane in the vicinity of the secreting cell. After an incubation period, the cells are washed away, and a biotinylated detection antibody for IFN- γ is added, binding to the captured cytokine. A streptavidin-enzyme conjugate, such as streptavidin-alkaline phosphatase (ALP), is then introduced, which binds to the biotinylated detection antibody. Finally, a precipitating substrate (e.g., BCIP/NBT) is added, which is converted by the enzyme into an insoluble colored spot at the site of cytokine secretion. Each spot corresponds to a single IFN- γ -producing cell.[1][3]



[Click to download full resolution via product page](#)

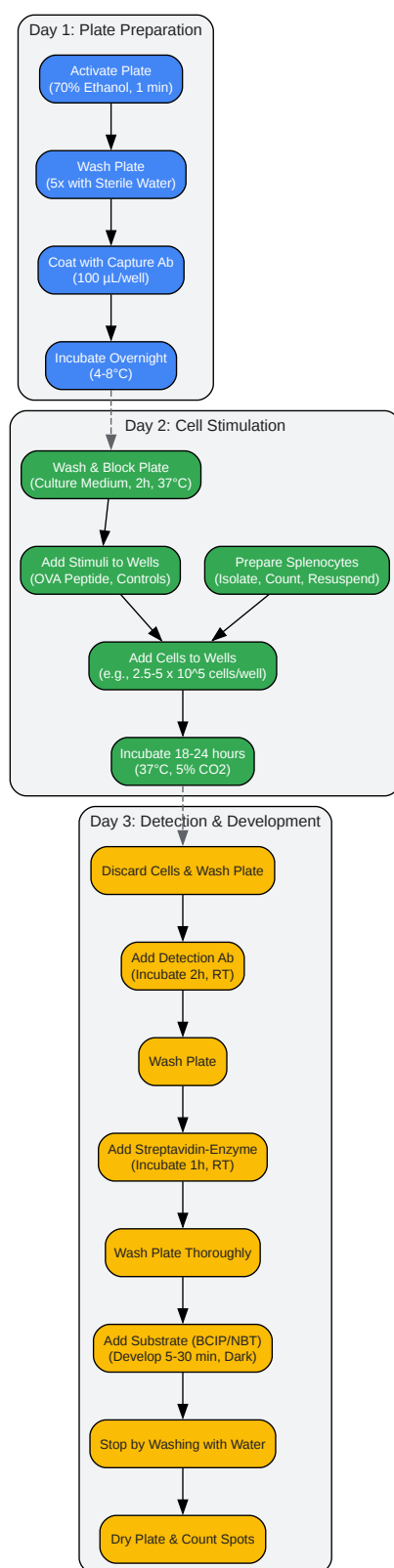
Caption: T-Cell activation by OVA peptide leading to IFN- γ secretion and detection.

Materials and Reagents

- Mouse IFN- γ ELISpot Kit (containing capture Ab, detection Ab, Streptavidin-enzyme conjugate, substrate)
- OVA (257-264) Peptide (SIINFEKL), TFA salt (e.g., Peptides & Elephants, GenScript)[6][9]
- PVDF membrane 96-well plates
- Sterile PBS (Phosphate Buffered Saline)
- Cell Culture Medium: RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, and 1% Penicillin-Streptomycin.
- 70% Ethanol
- DMSO (Dimethyl sulfoxide)
- Red Blood Cell (RBC) Lysis Buffer
- Positive Control Stimulant (e.g., Concanavalin A, PHA)[10][11]
- Sterile, deionized water
- CO2 Incubator (37°C, 5% CO2)
- ELISpot Reader or Dissection Microscope

Experimental Workflow

The workflow diagram below provides a high-level overview of the entire ELISpot procedure.



[Click to download full resolution via product page](#)

Caption: Step-by-step workflow for the IFN-γ ELISpot assay.

Detailed Experimental Protocol

- OVA (257-264) Peptide Stock: Dissolve the lyophilized peptide first in a small amount of sterile DMSO (e.g., 40 μ L) to ensure it is completely dissolved.[\[12\]](#) Then, dilute with sterile PBS or culture medium to a stock concentration of 1 mg/mL. Aliquot and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles.
- Wash Buffers: Prepare PBS and PBS-T (PBS with 0.05% Tween-20) as per standard laboratory procedures.
- Euthanize a C57BL/6 mouse (previously immunized or from a relevant experimental group) and aseptically remove the spleen into a petri dish containing cold, sterile culture medium.
- Create a single-cell suspension by gently mashing the spleen through a 70 μ m cell strainer using the plunger of a syringe.[\[13\]](#)
- Transfer the cell suspension to a 15 mL conical tube and centrifuge at 300-400 x g for 5-7 minutes. Discard the supernatant.
- Resuspend the cell pellet in 3-5 mL of RBC Lysis Buffer and incubate for 3-5 minutes at room temperature.[\[13\]](#)
- Stop the lysis by adding 10 mL of complete culture medium. Centrifuge again, and discard the supernatant.
- Wash the cell pellet once more with complete culture medium.
- Resuspend the final cell pellet in 5-10 mL of complete culture medium.
- Perform a cell count using a hemocytometer or automated cell counter and assess viability (should be >90%).
- Adjust the cell concentration in complete culture medium to the desired density for plating (e.g., 5×10^6 cells/mL for plating 100 μ L, which gives 5×10^5 cells/well).[\[10\]](#)[\[14\]](#)

Day 1: Plate Coating

- Pre-wet the membrane of each well of the 96-well PVDF plate by adding 15-50 μL of 70% ethanol. Incubate for no more than 2 minutes.[1][4]
- Flick out the ethanol and wash the plate 5 times with 200 μL /well of sterile water.[15]
- Dilute the anti-IFN- γ capture antibody to its recommended concentration (e.g., 15 $\mu\text{g}/\text{mL}$) in sterile PBS.[1]
- Add 100 μL of the diluted capture antibody to each well.
- Seal the plate and incubate overnight at 4-8°C.

Day 2: Cell Stimulation

- Aseptically decant the antibody solution from the plate. Wash the plate 5 times with 200 μL /well of sterile PBS.
- Block the membrane by adding 200 μL /well of complete culture medium. Incubate for at least 2 hours at 37°C.[10]
- During the blocking incubation, prepare your stimuli. Dilute the OVA peptide stock solution in complete culture medium to a 2X working concentration (e.g., 2-50 $\mu\text{g}/\text{mL}$). Also prepare a 2X working solution for your positive control (e.g., ConA at 2 $\mu\text{g}/\text{mL}$) and a negative control (medium only).
- Decant the blocking medium from the plate.
- Add 100 μL of the appropriate 2X stimulus to each well (e.g., OVA peptide, positive control, negative control).
- Gently resuspend your prepared splenocytes and add 100 μL of the cell suspension to each well.[14] The final volume should be 200 μL .
- Cover the plate and incubate at 37°C in a 5% CO₂ incubator for 18-24 hours.[4][9] Crucially, do not disturb or move the plate during this incubation to avoid creating indistinct or "comet-tailed" spots.[4]

Day 3: Detection and Spot Development

- Decant the cells and medium from the plate. Wash the plate 3 times with PBS, followed by 3 times with PBS-T.[4]
- Dilute the biotinylated anti-IFN- γ detection antibody in PBS containing 0.5% BSA. Add 100 μ L to each well.
- Seal the plate and incubate for 2 hours at room temperature.[14]
- Wash the plate 6 times with PBS-T.
- Dilute the Streptavidin-ALP conjugate in PBS/0.5% BSA. Add 100 μ L to each well.
- Incubate for 1 hour at room temperature.[15]
- Wash the plate thoroughly: 3 times with PBS-T, followed by 3 times with PBS only to remove all residual Tween-20, which can inhibit the substrate.[4][16]
- Prepare the BCIP/NBT substrate solution immediately before use. Add 100 μ L to each well.
- Monitor spot development in the dark for 5-30 minutes. Stop the reaction when spots are sharp and distinct, and the background remains clear.[15]
- Stop the development by washing the plate thoroughly with running deionized water.
- Gently remove the plastic underdrain and allow the plate to dry completely in the dark or in a fume hood.

Data Presentation and Analysis

The following table summarizes typical quantitative values used in this protocol. These should be optimized for specific experimental systems.

Parameter	Recommended Range / Value	Notes
Cell Plating Density	2.5×10^5 - 5×10^5 splenocytes/well	Lower frequencies of responding cells require higher cell numbers. [1] [10] [14]
OVA (257-264) Peptide	1 - 25 $\mu\text{g/mL}$ (final concentration)	Titration is recommended to find the optimal concentration for stimulation. [10] [14] [17]
Capture Antibody	5 - 15 $\mu\text{g/mL}$	Follow manufacturer's recommendation. [1] [10]
Detection Antibody	0.25 - 2 $\mu\text{g/mL}$	Follow manufacturer's recommendation.
Cell Incubation Time	18 - 24 hours	Can be extended up to 48 hours, but may increase spot size and merging. [9] [12] [13]
Substrate Development	5 - 30 minutes	Visually monitor to prevent overdevelopment and high background. [15]

- Ensure the plate is completely dry before counting.
- Count the spots in each well using an automated ELISpot reader or manually under a dissection microscope.[\[4\]](#)
- The results are expressed as Spot Forming Units (SFU) per million cells plated.
- Calculation:
 - First, calculate the average spot count for the negative control (unstimulated) wells.
 - Subtract the average negative control count from the counts of the peptide-stimulated wells.

- Normalize this value to 10^6 cells: $\text{SFU} / 10^6 \text{ cells} = [(\text{Avg spots in test well}) - (\text{Avg spots in negative control})] \times [1,000,000 / (\text{cells per well})]$
- A response is typically considered positive if the spot count in stimulated wells is at least double the background count and above a defined threshold (e.g., $>50 \text{ SFU}/10^6 \text{ cells}$).[\[4\]](#)

Troubleshooting

Issue	Possible Cause(s)	Suggested Solution(s)
High Background	<ul style="list-style-type: none">- Cells were pre-activated in vivo or during culture.[18]- High concentration of DMSO (>0.4%) in peptide solution.[18]- Contamination of reagents or incomplete washing.- Over-development with substrate.	<ul style="list-style-type: none">- Rest thawed cells for 1-2 hours before plating.[1][19]- Ensure final DMSO concentration is minimal.- Use sterile technique and perform all wash steps thoroughly.- Reduce substrate incubation time.
No or Few Spots	<ul style="list-style-type: none">- Low frequency of antigen-specific T-cells.- Poor cell viability.- Inactive peptide or incorrect concentration.- Incorrect antibody concentrations.	<ul style="list-style-type: none">- Increase the number of cells plated per well.[16]- Check cell viability before plating; ensure it is >90%.- Use a new aliquot of peptide and titrate the concentration.- Verify positive control (PHA/ConA) wells are working.
Fuzzy or Merged Spots	<ul style="list-style-type: none">- Plate was moved or vibrated during cell incubation.[4]- Over-incubation of cells, leading to large spots.- Cell clumping.	<ul style="list-style-type: none">- Place incubator in a low-traffic area and do not disturb plates.- Optimize cell incubation time (e.g., shorten to 18 hours).[16]- Ensure a single-cell suspension before plating.
Inconsistent Results	<ul style="list-style-type: none">- Inaccurate cell counting or pipetting.- Uneven washing or reagent addition.- "Edge effect" due to plates drying out during incubation.	<ul style="list-style-type: none">- Use calibrated pipettes and mix cell suspension well before aliquoting.- Be consistent with all pipetting and washing steps.- Ensure proper humidity in the incubator; do not stack plates.[4]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. mabtech.com [mabtech.com]
- 2. CTL ELISPOT assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. resources.rndsystems.com [resources.rndsystems.com]
- 4. ELISPOT Assay to Measure Peptide-specific IFN- γ Production - PMC [pmc.ncbi.nlm.nih.gov]
- 5. OVA 257 264 peptide - SIINFEKL - SB-PEPTIDE - Ovalbumin peptide [sb-peptide.com]
- 6. OVA (257-264) (H-2Kb) | 1 mg | EP01994_1 [peptides.de]
- 7. Antigen-Specific Stimulation of CD8+ T-cells by Murine Bone Marrow-Derived Dendritic Cells - National Cancer Institute's Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. 2.11. Interferon- (IFN-) γ ELISpot Assay [bio-protocol.org]
- 10. Comparative Immunogenicity of a Cytotoxic T Cell Epitope Delivered by Penetratin and TAT Cell Penetrating Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 11. hiv-forschung.de [hiv-forschung.de]
- 12. stemcell.com [stemcell.com]
- 13. sinobiological.com [sinobiological.com]
- 14. mdpi.com [mdpi.com]
- 15. youtube.com [youtube.com]
- 16. merckmillipore.com [merckmillipore.com]
- 17. Transcutaneous Immunization with Cytotoxic T-Cell Peptide Epitopes Provides Effective Antitumor Immunity in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mabtech.com [mabtech.com]
- 19. researchgate.net [researchgate.net]

- To cite this document: BenchChem. [Application Note: IFN- γ ELISpot Protocol for OVA Peptide (257-264) TFA]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15602575#ova-peptide-257-264-tfa-elispot-protocol-for-ifn-gamma]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com